methyl 4-chloro-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-chloro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloro substituent at the 4-position of the indazole ring, which is crucial for its biological activity. The carboxylate group plays a significant role in its interaction with biological targets.
1. Enzyme Inhibition
this compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs). This inhibition can disrupt cellular pH regulation and metabolic processes, making it a candidate for further investigation in cancer therapeutics .
2. Interaction with Proteins
The compound forms hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in cancer cell lines where it has demonstrated effects on cell growth and proliferation.
This compound interacts with multiple biomolecules, influencing various biochemical pathways. Notably, it has been observed to affect the activity of human carbonic anhydrases, both cytosolic and transmembrane isozymes.
Cellular Effects
The compound exhibits profound effects on cellular processes:
- Cell Growth and Proliferation: It inhibits growth in cancer cell lines such as colon and melanoma cells.
- Reactive Oxygen Species (ROS) Production: It reduces hypoxia-induced ROS production, which is critical in managing oxidative stress within cells .
Metabolic Pathways
This compound participates in various metabolic pathways:
- Transport Mechanisms: The compound is transported across cellular membranes via specific transporters, influencing its localization and accumulation within cells.
- Subcellular Localization: Its localization within organelles affects its interaction with biomolecules and overall efficacy in modulating cellular processes.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound | Substituent | Biological Activity |
---|---|---|
Methyl 1H-indazole-3-carboxamide | None | Lower reactivity |
Methyl 5-chloro-1H-indazole-3-carboxamide | Chloro at position 5 | Different pharmacological profile |
Methyl 4-bromo-1H-indazole-3-carboxamide | Bromo instead of chloro | Altered reactivity and activity |
Case Studies and Research Findings
Case Study: Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed IC50 values indicating potent inhibitory effects against various cancer cell lines, including Hep-G2 . The structure–activity relationship (SAR) analysis revealed that specific substituents significantly impact the compound's efficacy.
Research Findings:
A study published in Journal of Medicinal Chemistry reported that derivatives of indazole exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The findings suggest that this compound could be further explored as a therapeutic agent in treating conditions characterized by excessive inflammation or uncontrolled cell proliferation .
Properties
IUPAC Name |
methyl 4-chloro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHEVOAKFIDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696107 | |
Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-14-0 | |
Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932041-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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